[2-(Trifluoromethyl)cyclopentyl]hydrazine Hydrochloride
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Overview
Description
[2-(Trifluoromethyl)cyclopentyl]hydrazine Hydrochloride is a chemical compound with the molecular formula C₆H₁₂ClF₃N₂. It is known for its unique structure, which includes a trifluoromethyl group attached to a cyclopentyl ring, and a hydrazine moiety.
Preparation Methods
The synthesis of [2-(Trifluoromethyl)cyclopentyl]hydrazine Hydrochloride typically involves multiple steps, starting with the preparation of the cyclopentyl ring and the introduction of the trifluoromethyl group. One common synthetic route involves the reaction of cyclopentylmagnesium bromide with trifluoromethyl iodide to form 2-(trifluoromethyl)cyclopentane. This intermediate is then reacted with hydrazine hydrate in the presence of a suitable catalyst to yield [2-(Trifluoromethyl)cyclopentyl]hydrazine. Finally, the hydrochloride salt is formed by treating the hydrazine derivative with hydrochloric acid .
Chemical Reactions Analysis
[2-(Trifluoromethyl)cyclopentyl]hydrazine Hydrochloride undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxides or other oxidized derivatives.
Reduction: It can be reduced under specific conditions to yield reduced forms of the compound.
Substitution: The hydrazine moiety can participate in substitution reactions, where one or more hydrogen atoms are replaced by other functional groups.
Common Reagents and Conditions: Typical reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and various catalysts to facilitate substitution reactions.
Major Products: The major products formed from these reactions depend on the specific conditions and reagents used.
Scientific Research Applications
[2-(Trifluoromethyl)cyclopentyl]hydrazine Hydrochloride has several scientific research applications:
Chemistry: It is used as a building block in the synthesis of more complex organic molecules. Its unique structure makes it valuable in the development of new chemical entities.
Biology: The compound is studied for its potential biological activity, including its effects on various biological pathways and its potential as a therapeutic agent.
Medicine: Research is ongoing to explore its potential use in the treatment of certain medical conditions, particularly those involving abnormal cellular processes.
Mechanism of Action
The mechanism of action of [2-(Trifluoromethyl)cyclopentyl]hydrazine Hydrochloride involves its interaction with specific molecular targets and pathways. The trifluoromethyl group and hydrazine moiety play crucial roles in its activity. The compound can interact with enzymes and receptors, modulating their activity and leading to various biological effects. The exact molecular targets and pathways involved are still under investigation, but it is believed that the compound can influence cellular signaling and metabolic processes .
Comparison with Similar Compounds
[2-(Trifluoromethyl)cyclopentyl]hydrazine Hydrochloride can be compared with other similar compounds, such as:
[2-(Trifluoromethyl)cyclopentyl]amine: This compound lacks the hydrazine moiety and has different chemical properties and applications.
[2-(Trifluoromethyl)cyclopentyl]methanol: This compound has a hydroxyl group instead of the hydrazine moiety, leading to different reactivity and uses.
[2-(Trifluoromethyl)cyclopentyl]carboxylic acid:
The uniqueness of this compound lies in its combination of the trifluoromethyl group and hydrazine moiety, which imparts distinct chemical and biological properties .
Properties
Molecular Formula |
C6H12ClF3N2 |
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Molecular Weight |
204.62 g/mol |
IUPAC Name |
[2-(trifluoromethyl)cyclopentyl]hydrazine;hydrochloride |
InChI |
InChI=1S/C6H11F3N2.ClH/c7-6(8,9)4-2-1-3-5(4)11-10;/h4-5,11H,1-3,10H2;1H |
InChI Key |
KCPMBNKWUFCOBF-UHFFFAOYSA-N |
Canonical SMILES |
C1CC(C(C1)NN)C(F)(F)F.Cl |
Origin of Product |
United States |
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